

# Live-Cell Imaging Protocol for mCherry: A Detailed Guide for Researchers

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to live-cell imaging of the red fluorescent protein, mCherry. A monomeric protein derived from *Discosoma* sp., mCherry is a widely used tool in cell biology to study the localization, dynamics, and interactions of proteins and organelles in living cells. Its favorable photophysical properties, including high photostability and rapid maturation, make it an excellent candidate for time-lapse microscopy.

This guide will cover the essential photophysical properties of mCherry, a detailed protocol for cell preparation and imaging, and strategies to mitigate phototoxicity, a critical factor in live-cell imaging.

## Quantitative Data Summary

A clear understanding of mCherry's spectral properties is crucial for optimal experimental design. The following table summarizes its key photophysical characteristics.

Property	Value	Reference
Excitation Maximum	587 nm	[1][2]
Emission Maximum	610 nm	[1][2]
Molecular Weight	~28 kDa	[2]
Structure	Monomer	[1][3]

## Experimental Protocols

This section outlines a detailed protocol for live-cell imaging of cells expressing mCherry-tagged proteins.

### I. Cell Preparation

- Cell Culture and Transfection:
  - Culture cells in a glass-bottom dish or chamber slide suitable for high-resolution microscopy.
  - Transfect cells with a plasmid encoding the mCherry fusion protein of interest using a transfection reagent of choice.
  - Allow 24-48 hours for protein expression. The optimal expression time should be determined empirically for each cell line and protein of interest.
- Imaging Medium:
  - Prior to imaging, replace the culture medium with a CO<sub>2</sub>-independent imaging medium to maintain physiological pH on the microscope stage.
  - Alternatively, use a microscope equipped with a live-cell incubation chamber that controls temperature, humidity, and CO<sub>2</sub> levels.

### II. Microscope Setup and Image Acquisition

- Microscope Configuration:

- Use an inverted fluorescence microscope equipped with a high numerical aperture (NA) oil or water immersion objective lens (e.g., 60x or 100x) for optimal light collection.
- Ensure the microscope is equipped with a sensitive camera (e.g., sCMOS or EMCCD) for detecting the fluorescence signal.
- Excitation and Emission Settings:
  - Use a laser line or a filtered lamp for excitation that is close to the excitation maximum of mCherry (587 nm). A 561 nm or 589 nm laser is commonly used.
  - Employ an appropriate filter set with an emission filter that captures the peak of mCherry's emission (around 610 nm) while blocking excitation light. A bandpass filter of 610/75 nm is a suitable choice.
- Image Acquisition Parameters:
  - Laser Power: Use the lowest possible laser power that provides a sufficient signal-to-noise ratio to minimize phototoxicity. Start with a low laser power (e.g., 1-5%) and gradually increase it if the signal is too weak.
  - Exposure Time: Use the shortest possible exposure time to minimize photobleaching and phototoxicity. Typical exposure times range from 50 to 500 milliseconds.
  - Time-lapse Imaging: For time-lapse experiments, determine the optimal imaging interval to capture the dynamics of the biological process of interest without causing excessive phototoxicity. Longer intervals between image acquisitions will reduce the total light exposure.
  - Z-stack Imaging: If acquiring 3D images, use the minimum number of Z-slices necessary to cover the structure of interest.

### III. Mitigating Phototoxicity

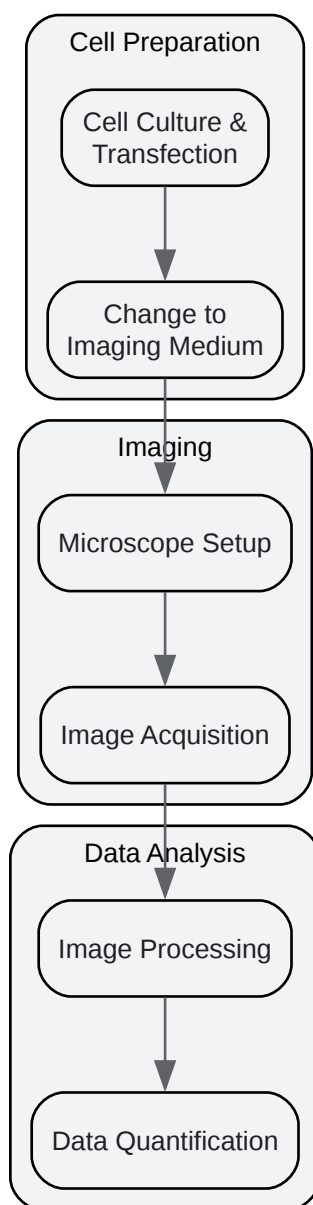
Phototoxicity is a major concern in live-cell imaging as excessive light exposure can lead to cellular stress and artifacts. Here are some strategies to minimize phototoxicity:

- **Minimize Light Exposure:** As a general principle, always use the lowest laser power and shortest exposure time that yield an acceptable image quality.
- **Time-lapse Optimization:** Increase the time interval between acquisitions in time-lapse experiments.
- **Use of Antioxidants:** Consider supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine to reduce the effects of reactive oxygen species generated during fluorescence excitation.
- **Control Experiments:** Perform control experiments to assess the impact of imaging on cell health. Image untransfected cells under the same conditions and monitor for any morphological changes or signs of stress. A more quantitative approach is to perform a cell viability or proliferation assay after imaging.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for a live-cell imaging experiment using mCherry.

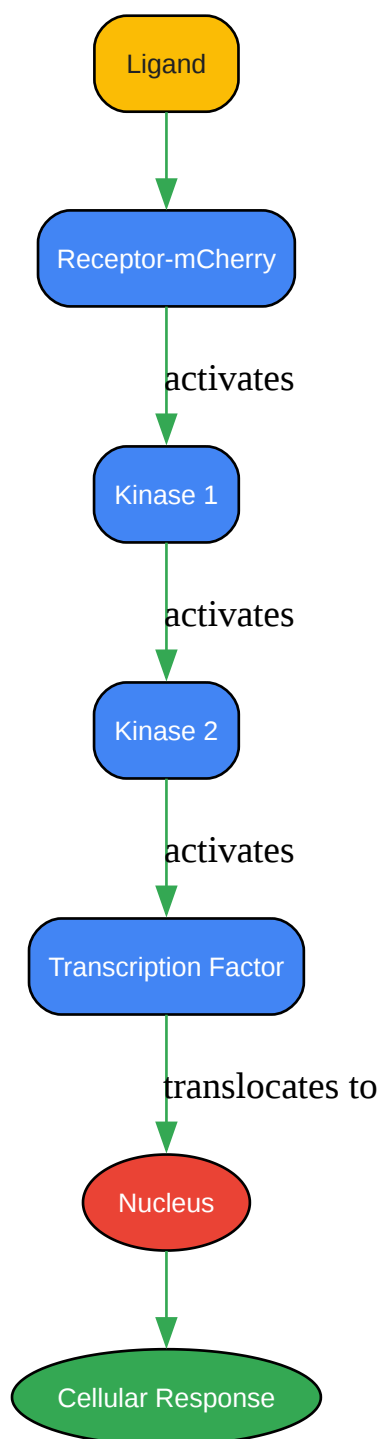


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Caption: General workflow for mCherry live-cell imaging.

## Signaling Pathway Example: Generic Kinase Cascade

mCherry can be used to visualize components of signaling pathways. The diagram below shows a generic kinase cascade where mCherry could be fused to any of the involved proteins (e.g., Receptor, Kinase 1, Kinase 2, Transcription Factor) to study their localization and dynamics upon ligand binding.



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Caption: A generic signaling pathway visualized with mCherry.

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## References

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